

Using 5-Chloro-2,3-dihydroxybenzaldehyde in agrochemical synthesis

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Compound of Interest

Compound Name:	5-Chloro-2,3-dihydroxybenzaldehyde
CAS No.:	73275-96-4
Cat. No.:	B2483188

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Application Note: **5-Chloro-2,3-dihydroxybenzaldehyde** in Agrochemical Synthesis

Executive Summary

5-Chloro-2,3-dihydroxybenzaldehyde (CAS: 73275-96-4) is a specialized aromatic building block increasingly utilized in the synthesis of next-generation agrochemicals. Unlike its more common isomer (5-chloro-2,4-dihydroxybenzaldehyde), this "2,3-dihydroxy" (catechol-type) scaffold offers unique chelation properties and regiochemical reactivity.

This guide details the synthesis, reactivity, and application of this intermediate in developing two primary classes of agrochemicals:

- Azomethine (Schiff Base) Fungicides: Leveraging the ortho-hydroxy-aldehyde motif for metal chelation.
- Coumarin-based Herbicides: Utilizing the scaffold to construct 6-chloro-8-hydroxycoumarin derivatives.

Chemical Profile & Reactivity

Property	Specification
IUPAC Name	5-Chloro-2,3-dihydroxybenzaldehyde
CAS Number	73275-96-4
Molecular Formula	
Molecular Weight	172.57 g/mol
Appearance	Off-white to pale yellow crystalline powder
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Key Functional Groups	Aldehyde (), Hydroxyls (), Chlorine ()

Mechanistic Advantage: The 5-chloro substituent increases lipophilicity (

), enhancing cuticular penetration in plant tissues—a critical factor for foliar-applied agrochemicals. The 2,3-dihydroxy pattern allows for:

- Bidentate Chelation: The 2-OH and the aldehyde (or derived imine) can chelate metal ions (), a mechanism often associated with enhanced fungicidal activity [1].
- Regioselective Cyclization: The 2-OH is highly nucleophilic, facilitating cyclization reactions (e.g., to coumarins) while the 3-OH remains available for further derivatization (e.g., etherification to adjust solubility).

Core Synthesis Protocol: Preparation of the Intermediate

If the starting material is not purchased, it is synthesized via the regioselective chlorination of 2,3-dihydroxybenzaldehyde (o-Pyrocatechualdehyde).

Reaction Logic: The hydroxyl groups at positions 2 and 3 are strong ortho/para activators. The aldehyde at position 1 is a meta director.

- 2-OH directs to 3 (blocked) and 5.
- 3-OH directs to 2 (blocked), 4, and 6.
- CHO directs to 3 (blocked) and 5.
- Conclusion: The 5-position is the most electronically favored site for electrophilic substitution, ensuring high regioselectivity.

Protocol 1: Regioselective Chlorination using Sulfuryl Chloride

Reagents:

- 2,3-Dihydroxybenzaldehyde (1.0 eq)
- Sulfuryl Chloride () (1.1 eq)
- Glacial Acetic Acid (Solvent)
- Dichloromethane (DCM) (Extraction)

Step-by-Step Methodology:

- Dissolution: Dissolve 10.0 g (72.4 mmol) of 2,3-dihydroxybenzaldehyde in 100 mL of glacial acetic acid in a 250 mL three-necked round-bottom flask equipped with a dropping funnel and a drying tube ().
- Cooling: Cool the solution to 10–15°C using a water/ice bath. Rationale: Lower temperature prevents over-chlorination at the 4 or 6 positions.
- Addition: Add 10.8 g (80.0 mmol) of sulfuryl chloride dropwise over 45 minutes.

- Observation: Evolution of

and

gas will occur. Ensure proper ventilation.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
 - QC Check: Monitor via TLC (30% EtOAc in Hexane). The product will be less polar (higher

) than the starting material.
- Quench: Pour the reaction mixture into 400 mL of ice-cold water. The product should precipitate.
- Isolation: Filter the precipitate. If no precipitate forms, extract with DCM (

mL), dry over

, and evaporate.
- Purification: Recrystallize from Ethanol/Water (1:1).

Yield: Expect 75–85%. Validation:

NMR (

)

should show the disappearance of the C-5 proton and retention of the aldehyde singlet (~10.0 ppm).

Application 1: Synthesis of Schiff Base Fungicides

Schiff bases (azomethines) derived from salicylaldehyde analogs are potent fungicides. The 5-chloro derivative enhances metabolic stability against fungal enzymes.

Protocol 2: Condensation with Primary Amines

Target Molecule: 5-Chloro-2,3-dihydroxybenzylidene-aniline derivatives. Reagents:

- **5-Chloro-2,3-dihydroxybenzaldehyde** (1.0 eq)

- Substituted Aniline (e.g., 4-Fluoroaniline for enhanced bioactivity) (1.0 eq)
- Ethanol (Absolute)
- Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

- Setup: In a 100 mL round-bottom flask, dissolve 5 mmol of the aldehyde in 20 mL absolute ethanol.
- Addition: Add 5 mmol of the amine.
- Catalysis: Add 2 drops of glacial acetic acid. Rationale: Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the amine.
- Reflux: Heat to reflux (78°C) for 3–5 hours.
 - Visual Cue: A color change (often to yellow or orange) indicates imine formation.
- Workup: Cool to room temperature. The Schiff base often crystallizes out.
- Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Self-Validating QC:

- IR Spectroscopy: Disappearance of the Carbonyl () stretch at ~1660 and appearance of the Imine () stretch at ~1615–1630 .
- Melting Point: Sharp melting point indicates high purity (typically >150°C for these derivatives).

Application 2: Synthesis of Coumarin Herbicides

Coumarins are key scaffolds for inhibiting plant germination. The 2,3-dihydroxy structure allows for the synthesis of 8-hydroxycoumarins, where the 8-OH group can be further functionalized to modulate solubility.

Protocol 3: Knoevenagel Condensation (Coumarin Synthesis)

Target Molecule: 6-Chloro-8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (via Malonic Acid).

Reagents:

- **5-Chloro-2,3-dihydroxybenzaldehyde** (1.0 eq)
- Malonic Acid (1.2 eq)
- Piperidine (Catalytic)
- Pyridine (Solvent/Base)

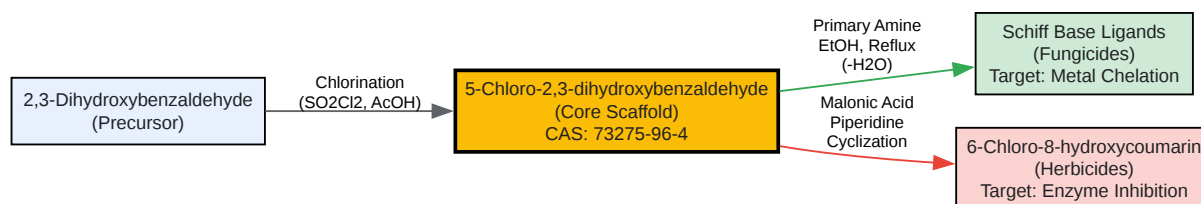
Workflow:

- Mixture: Dissolve 10 mmol of aldehyde and 12 mmol of malonic acid in 15 mL of pyridine.
- Catalyst: Add 0.5 mL of piperidine.
- Reaction: Heat to 80°C for 1 hour, then reflux for 2 hours.
 - Mechanism:^[1] The piperidine catalyzes the attack of malonic acid on the aldehyde. The subsequent decarboxylation and intramolecular esterification (cyclization) form the coumarin ring.
- Quench: Pour the cooled mixture into a mixture of crushed ice and concentrated (to pH 2).

- Rationale: Acidification protonates the phenolate and carboxylic acid, causing precipitation.
- Isolation: Filter the solid, wash with cold water, and recrystallize from acetic acid.

Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways from the core intermediate.



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Caption: Divergent synthesis pathways transforming the **5-chloro-2,3-dihydroxybenzaldehyde** scaffold into fungicidal and herbicidal active ingredients.

Safety & Handling (MSDS Summary)

- Hazards: The aldehyde is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
- Chlorination Step: Sulfuryl chloride is corrosive and reacts violently with water. Perform all additions in a fume hood under anhydrous conditions.
- Storage: Store the aldehyde under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation to the corresponding benzoic acid.

References

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- General Reactivity: "2,3-Dihydroxybenzaldehyde." [4][5] PubChem Compound Summary.

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